molecular formula C6H3Cl2F B1295312 1,3-Dichloro-2-fluorobenzene CAS No. 2268-05-5

1,3-Dichloro-2-fluorobenzene

Cat. No. B1295312
CAS RN: 2268-05-5
M. Wt: 164.99 g/mol
InChI Key: JORVCRLRRRRLFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be achieved through various methods. For instance, a practical fluorination of 1,3-dicarbonyl compounds using aqueous HF and iodosylbenzene has been reported, which could potentially be adapted for the synthesis of 1,3-dichloro-2-fluorobenzene . Additionally, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from related chlorinated compounds suggests that halogen exchange reactions could be a viable pathway for synthesizing 1,3-dichloro-2-fluorobenzene .

Molecular Structure Analysis

The molecular structure of fluorinated benzenes is influenced by the presence of fluorine atoms. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋯F–C hydrogen bonding, which could be relevant when considering the molecular structure of 1,3-dichloro-2-fluorobenzene . The presence of fluorine is known to affect the electron density distribution in the benzene ring, which can influence the reactivity and physical properties of the molecule.

Chemical Reactions Analysis

Fluorinated benzenes can participate in various chemical reactions, including electrophilic aromatic substitution. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in the fluorination of aromatic substrates indicates that 1,3-dichloro-2-fluorobenzene could also undergo similar reactions . Additionally, the electrochemical fluorination of halobenzenes provides insights into potential side reactions that could occur during the synthesis or reactivity of 1,3-dichloro-2-fluorobenzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzenes are influenced by the degree of fluorination and the pattern of substitution. For example, partially fluorinated benzenes like fluorobenzene and 1,2-difluorobenzene are used as solvents in organometallic chemistry due to their weak coordination to metal centers and chemical inertness . This suggests that 1,3-dichloro-2-fluorobenzene may also exhibit similar solvent properties. The analysis of vibrational structures of 1,2-dichloro-4-fluorobenzene using spectroscopic techniques provides information on the vibrational modes that could be expected for 1,3-dichloro-2-fluorobenzene .

Scientific Research Applications

Spectroscopic Analysis

1,3-Dichloro-2-fluorobenzene (1,3,2-DCFB) has been extensively studied using mass-analyzed threshold ionization (MATI) spectroscopy. This technique helps investigate the ionic properties of 1,3,2-DCFB radical cations in their electronic ground state. The study provides insights into the ionic ground state of different samples via different S1 intermediate states and enables the determination of adiabatic ionization energies of 1,3-dichloro-2-fluorobenzene. This method is crucial for understanding the electronic properties of such compounds and their behavior under various conditions (Krüger, Witte, Helfrich, & Grotemeyer, 2015).

Organometallic Chemistry

Partially fluorinated benzenes, including 1,3-dichloro-2-fluorobenzene, are recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The presence of fluorine substituents in these compounds reduces their ability to donate π-electron density, making them weakly coordinating solvents or easily displaced ligands. This feature is advantageous for the synthesis of well-defined complexes of fluorobenzenes, allowing for greater control and precision in organometallic reactions (Pike, Crimmin, & Chaplin, 2017).

Safety And Hazards

The compound is classified as Eye Irritant 2, Flammable Solid 2, Skin Irritant 2, and STOT SE 3 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,3-dichloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORVCRLRRRRLFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177211
Record name 1,3-Dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-fluorobenzene

CAS RN

2268-05-5
Record name 1,3-Dichloro-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2268-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dichloro-2-fluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002268055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dichloro-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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